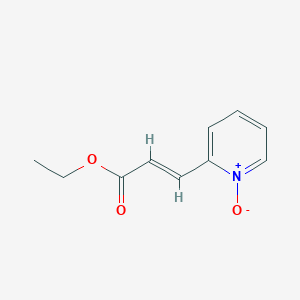

Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide and related compounds has been explored through various chemical reactions. For instance, Shibata and Takano (2015) demonstrated the C–H alkylation of 2-substituted pyridine N-oxides with acrylates using a cationic iridium catalyst, leading to the formation of various 2,6-disubstituted pyridine N-oxides. This synthesis pathway highlights the versatility of ethyl 3-(2-pyridinyl)acrylate, N-Oxide in undergoing chemical transformations (Shibata & Takano, 2015).

Molecular Structure Analysis

The molecular structure of compounds related to Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide has been elucidated through various spectroscopic and crystallographic techniques. Gan et al. (2006) provided a comprehensive description of the 3-dimensional framework structure constructed from 2-(2-pyridyl-N-oxide) ethylphosphonic acid and Nd(III), offering insights into the molecular arrangement and bonding patterns (Gan et al., 2006).

Chemical Reactions and Properties

Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide participates in various chemical reactions, showcasing its reactivity and utility in synthetic chemistry. The compound's involvement in nickel-catalyzed acrylate synthesis from ethylene and CO2, as studied by Kim et al. (2020), exemplifies its application in catalytic processes aimed at carbon capture and utilization (Kim et al., 2020).

Physical Properties Analysis

The physical properties of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide and its derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various chemical processes. These properties are determined by the molecular structure and the presence of functional groups.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under different conditions, and the ability to participate in specific chemical reactions, are fundamental aspects of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide. Research by Xiong et al. (2021) on the copolymerization of acrylate and ethylene with neutral P, O-chelated nickel catalysts provides insight into the chemical behavior and potential applications of ethyl 3-(2-pyridinyl)acrylate, N-Oxide derivatives in polymer science (Xiong et al., 2021).

Applications De Recherche Scientifique

Catalysis and Synthesis

Research has shown the utility of related pyridine N-oxides and acrylate compounds in catalysis and synthetic chemistry. For example, ethyl acrylate, a related compound, has been synthesized through aldol condensation of ethyl acetate with formaldehyde over modified alumina catalysts, demonstrating the importance of pyridine and acrylate functionalities in catalytic processes (Sararuk et al., 2017). Similarly, nickel 2-iminopyridine N-oxide complexes have shown activity as ethylene polymerization catalysts, highlighting the potential of pyridine N-oxides in polymerization reactions (Brasse et al., 2008).

Polymer Science

The interaction of pyridine N-oxides with acrylates has been explored in the context of polymer chemistry. Cationic iridium-catalyzed C–H alkylation of 2-substituted pyridine N-oxides with acrylates has been studied, leading to various substituted pyridine N-oxides through C–H functionalization (Shibata & Takano, 2015). This research demonstrates the relevance of pyridine N-oxides and acrylates in synthesizing complex molecules for polymer applications.

Materials Chemistry

In materials science, pyridine and acrylate functionalities have been utilized in the development of novel materials. For instance, polymers synthesized from oligo(ethylene oxide) methyl ether acrylate have been investigated for their thermoresponsive properties, indicating the potential of acrylate derivatives in creating smart materials (Konkolewicz et al., 2012).

Propriétés

IUPAC Name |

ethyl (E)-3-(1-oxidopyridin-1-ium-2-yl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-14-10(12)7-6-9-5-3-4-8-11(9)13/h3-8H,2H2,1H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFGPZXTXRKHKH-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=[N+]1[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=[N+]1[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)

![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)

![[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one](/img/structure/B1140626.png)

![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)

![1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B1140630.png)

![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)